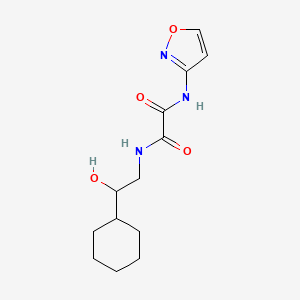
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine is a complex organic molecule notable for its unique structure and broad spectrum of potential applications in various scientific fields. Its multifaceted chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole ring.
Reagents: 3,5-dimethyl-1H-pyrazole, phenylsulfonyl chloride, a base such as triethylamine.
Conditions: The reaction is typically performed in an inert solvent like dichloromethane under reflux conditions.
Step 2: Formation of the sulfonyl group.
Reagents: The product from Step 1, along with appropriate sulfonylation agents.
Conditions: Solvent such as THF (tetrahydrofuran), with careful control of temperature to ensure selective sulfonylation.
Step 3: Coupling with 3-methylpiperidine.
Reagents: The sulfonylated pyrazole, 3-methylpiperidine, and a coupling agent such as DCC (dicyclohexylcarbodiimide).
Conditions: An inert solvent like DMF (dimethylformamide) under mild heating to facilitate the reaction.
Industrial Production Methods:
Large-scale production generally involves the same synthetic steps but optimized for efficiency and yield:
Use of automated reactors.
Continuous flow chemistry for large-scale reactions.
High-purity starting materials to minimize byproducts.
化学反应分析
Oxidation: The compound can undergo oxidation, typically using agents like hydrogen peroxide or potassium permanganate, leading to sulfonic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride, yielding the corresponding amines.
Substitution Reactions: Common in functional group transformations, utilizing reagents like alkyl halides under basic conditions.
In Chemistry:
Catalysis: As a ligand in catalytic processes, enhancing reaction efficiency.
Organic Synthesis: Used as a building block for more complex organic molecules.
In Biology:
Enzyme Inhibition Studies: Potential inhibitor for various enzymes due to its unique structure.
Protein Binding: Used in studies of protein interactions and binding affinities.
In Medicine:
Drug Development: Potential lead compound in the development of novel therapeutics.
Antimicrobial Research: Investigated for its ability to act against various pathogens.
In Industry:
Materials Science: Utilized in the development of new materials with specific properties.
作用机制
The compound's mechanism of action is highly dependent on its specific application:
Molecular Targets: Binds to specific proteins or enzymes, inhibiting or modulating their activity.
Pathways Involved: Engages in pathways related to cellular signaling, metabolic processes, or synthetic pathways, depending on the context of its use.
相似化合物的比较
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methanesulfonyl)-3-methylpiperidine
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)ethanesulfonyl)-3-methylpiperidine
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)butanesulfonyl)-3-methylpiperidine
Unique Aspects:
The presence of the phenylsulfonyl group attached to the pyrazole ring significantly impacts its chemical reactivity and biological activity.
Enhanced solubility and stability compared to some similar compounds.
The sulfonyl groups provide unique electronic properties that can affect its interaction with biological targets.
All in all, 1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine is an intriguing compound with wide-ranging applications across various scientific disciplines. Its unique structure and properties make it a valuable subject for ongoing research and industrial applications.
属性
IUPAC Name |
1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-13-8-7-11-19(12-13)26(23,24)17-14(2)18-20(15(17)3)25(21,22)16-9-5-4-6-10-16/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOWPUGYRXZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-diethoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932944.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2932945.png)




![1-phenylbicyclo[2.1.1]hexan-5-one](/img/structure/B2932951.png)

![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2932956.png)

![7-(3-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2932960.png)

